7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid
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Overview
Description
7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid is a fluorinated derivative of acridine, a heterocyclic organic compound.
Preparation Methods
The synthesis of 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of 9-oxo-9,10-dihydroacridine-2-carboxylic acid using appropriate fluorinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid include other fluorinated acridine derivatives and non-fluorinated acridine compounds. Compared to its analogs, this compound exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity .
Some similar compounds include:
- 9-Oxo-9,10-dihydroacridine-2-carboxylic acid
- 7-Chloro-9-oxo-9,10-dihydroacridine-2-carboxylic acid
- 7-Bromo-9-oxo-9,10-dihydroacridine-2-carboxylic acid
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
7-fluoro-9-oxo-10H-acridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-8-2-4-12-10(6-8)13(17)9-5-7(14(18)19)1-3-11(9)16-12/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLVQIHRMFIVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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